4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide typically involves the Biginelli condensation reaction. This reaction uses thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea as starting materials. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final product is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .
Industrial Production Methods
the Biginelli condensation reaction is a common method used in the synthesis of pyrimidine derivatives, which can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases (MMPs).
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, hypertension, and microbial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar biological activities.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Known for their xanthine oxidase inhibitory activity
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H7N3O3S |
---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
InChI Key |
AKXAXOWLSWGIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.